molecular formula C25H23F3N4O3 B2643062 N-(2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)benzamide CAS No. 1226434-31-6

N-(2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)benzamide

Cat. No.: B2643062
CAS No.: 1226434-31-6
M. Wt: 484.479
InChI Key: GKSHTWPQSYFWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)benzamide, also known as MPB, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been synthesized through various methods.

Scientific Research Applications

Discovery and Development of Kinase Inhibitors

BMS-777607 : A selective and orally efficacious inhibitor of the Met kinase superfamily, BMS-777607 was developed through the structural modification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. This compound showed outstanding in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Therapeutic Potential in Neurology and Psychiatry

Neuroleptic Activity of Benzamides : Investigation into benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines revealed potential neuroleptic properties. Particularly, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide showed remarkable potency and favorable activity-to-cataleptogenicity ratio, indicating its potential use in psychosis treatment with minimal side effects (Iwanami et al., 1981).

Development of Anticancer Agents

c-MET Inhibitors : A series of 3-methoxy-N-phenylbenzamide derivatives were identified as potent inhibitors of the cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. Compounds with various head groups displayed significant inhibitory activities against c-MET and exhibited high anticancer activity against tested cancer cell lines, demonstrating their potential as selective c-MET inhibitors for cancer therapy (Jiang et al., 2016).

Molecular Structure Analysis and Material Science

Hyperbranched Aromatic Polyamide : The thermal polymerization of specific monomers was investigated, leading to the development of hyperbranched aromatic polyamides with desirable solubility and molecular weight characteristics. These materials hold potential applications in various fields due to their structural properties (Yang et al., 1999).

Drug Discovery and Development

Histone Deacetylase Inhibitor MGCD0103 : MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) was developed as a selective small molecule histone deacetylase (HDAC) inhibitor. Exhibiting potential as an anticancer drug, MGCD0103 has entered clinical trials, highlighting its promise in cancer treatment (Zhou et al., 2008).

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4O3/c1-34-21-11-19-20(12-22(21)35-2)30-14-16(13-29)23(19)32-8-6-15(7-9-32)24(33)31-18-5-3-4-17(10-18)25(26,27)28/h3-5,10-12,14-15H,6-9H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSHTWPQSYFWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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